2-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
2-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylphenyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Bromine Atom: Bromination of the benzothiazole core can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated benzothiazole and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar solvents and moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-tert-butylphenyl)benzamide
- 2-Bromo-N-(2-tert-butylphenyl)benzamide
- 2-Bromo-N-(4-methylphenyl)benzamide
Uniqueness
2-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to its combination of a bromine atom, a tert-butylphenyl group, and a benzothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the benzothiazole moiety can enhance its biological activity and binding affinity to certain molecular targets.
Properties
Molecular Formula |
C25H23BrN2OS2 |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-bromo-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C25H23BrN2OS2/c1-25(2,3)17-10-8-16(9-11-17)15-30-24-28-21-13-12-18(14-22(21)31-24)27-23(29)19-6-4-5-7-20(19)26/h4-14H,15H2,1-3H3,(H,27,29) |
InChI Key |
ROHWZURVVDTMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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